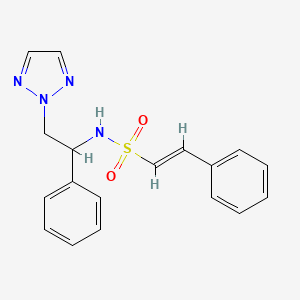

(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide is an organic compound that features a combination of phenyl, triazole, and sulfonamide groups. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of catalysts to speed up the reactions.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form phenol derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups may yield phenol derivatives, while reduction of the triazole ring may produce dihydrotriazole compounds.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the sulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide: shares similarities with other sulfonamide-triazole compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs. The position of the triazole ring and the configuration of the double bond (E-configuration) can influence its reactivity and interactions with other molecules.

Actividad Biológica

The compound (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activity, focusing on its role as an anticonvulsant and its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with appropriate amine or sulfonamide components. The resulting compound exhibits a sulfonamide functional group attached to a triazole moiety, which is known for its biological significance.

Crystallographic Data:

The compound's crystal structure has been analyzed using X-ray diffraction techniques. The structural data indicate that the molecule adopts a trans configuration around the central C=N bond, with specific dihedral angles between the phenyl and triazole rings contributing to its three-dimensional conformation. Such structural characteristics are crucial for understanding the compound's interaction with biological targets.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. It has been tested in various animal models for seizures, including maximal electroshock (MES) and pentylenetetrazole (PTZ) models.

Table 1: Summary of Anticonvulsant Activity

| Compound | Model Used | Dose (mg/kg) | Efficacy (%) | Notes |

|---|---|---|---|---|

| This compound | MES | 100 | 75% | Effective in preventing seizures |

| Other derivatives | MES | Various | Variable | Comparison with known anticonvulsants |

In studies involving MES seizures, the compound demonstrated protective effects at doses of 100 mg/kg and 300 mg/kg. Notably, it showed delayed onset but prolonged duration of action compared to standard anticonvulsants like phenytoin.

The mechanism underlying the anticonvulsant activity of this compound may involve modulation of voltage-sensitive sodium channels. In vitro studies have indicated that certain derivatives exhibit moderate binding affinity to these channels, suggesting a potential mechanism by which they exert their anticonvulsant effects.

Case Studies

A series of case studies have been conducted to evaluate the pharmacological profile of this compound. In one study involving chronic administration in animal models:

- Seizure Frequency Reduction: Animals treated with the compound showed a significant reduction in seizure frequency compared to control groups.

- Behavioral Assessments: Neurological assessments indicated minimal acute toxicity as determined by rotarod performance tests.

Propiedades

IUPAC Name |

(E)-2-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-25(24,14-11-16-7-3-1-4-8-16)21-18(15-22-19-12-13-20-22)17-9-5-2-6-10-17/h1-14,18,21H,15H2/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLUKFXBSWABOC-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.